molecular formula C12H20O7<br>C12H20O7<br>(CH2COOC2H5)2COHCOOC2H5 B1682540 Triethyl citrate CAS No. 77-93-0

Triethyl citrate

Cat. No.: B1682540
CAS No.: 77-93-0
M. Wt: 276.28 g/mol
InChI Key: DOOTYTYQINUNNV-UHFFFAOYSA-N
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Description

Triethyl citrate is a carbonyl compound.
This compound is used in foods as a flavouring agent, solvent and surface-active agent this compound is an ester of citric acid. It is a colorless, odorless liquid used as a food additive (E number E1505) to stabilize foams, especially as whipping aid for egg white. In pharmaceutical coatings and plastics. this compound belongs to the family of Tricarboxylic Acids and Derivatives. These are organic compounds containing three carboxylic acid groups (or salt/ester derivatives thereof).

Properties

IUPAC Name

triethyl 2-hydroxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3
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InChI Key

DOOTYTYQINUNNV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O
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Molecular Formula

C12H20O7, Array
Record name TRIETHYL CITRATE
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DSSTOX Substance ID

DTXSID0040701
Record name Triethyl citrate
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Molecular Weight

276.28 g/mol
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Physical Description

Liquid, Odourless, practically colourless, oily liquid, Colorless liquid; [ICSC], Solid, COLOURLESS OILY LIQUID., practically colourless, oily liquid; bitter taste; little odour
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester
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Record name TRIETHYL CITRATE
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Boiling Point

294 °C, 127.00 °C. @ 1.00 mm Hg
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Flash Point

155 °C (311 °F) - closed cup, 151 °C
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Solubility

In water, 6.50X10+4 mg/L at room temp, In peanut oil: 0.8%; miscible with alcohol, ethanol, ether, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether, 65 mg/mL, Solubility in water: moderate, slightly soluble in water; miscible with alcohol and ether
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Density

1.1369 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.138-1.139
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Vapor Pressure

0.00189 [mmHg], Vapor pressure = 1 mm Hg at 107.0 °C, 6.87X10-4 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 25 °C: 0.3
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Mechanism of Action

There was some evidence that type of effects produced may have resulted from binding of calcium by release of citrate ion with resultant hypocalcemia.
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Color/Form

Oily liquid, Colorless, mobile liquid

CAS No.

77-93-0
Record name Triethyl citrate
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Melting Point

-55 °C, < 25 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of triethyl citrate?

A1: this compound has the molecular formula C12H20O7 and a molecular weight of 276.29 g/mol.

Q2: Are there alternative methods for synthesizing this compound?

A2: While traditionally synthesized through esterification of citric acid with ethanol in the presence of an acid catalyst [], this compound can also be synthesized using a continuous reactive distillation process []. This process, utilizing a macroporous Amberlyst 15 ion-exchange resin catalyst, offers advantages in terms of efficiency and scalability.

Q3: How does this compound function as a plasticizer?

A3: this compound acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing free volume. This results in increased flexibility, elasticity, and processability of the polymer [, , , ].

Q4: What specific applications benefit from this compound's plasticizing properties?

A4: this compound finds use in various applications such as a plasticizer in polyvinyl chloride (PVC) films for enhanced flexibility [, ], in cellulose acetate fibers for cigarette filter rods to enhance the removal of phenols from cigarette smoke [], and in drug delivery systems to modify drug release profiles [, , , ].

Q5: Can this compound be used in biodegradable materials?

A5: Yes, research indicates this compound can plasticize biodegradable polymers like poly(l-lactide)-co-poly(epsilon-caprolactone) copolymers, improving their flexibility and potentially widening their applications [].

Q6: What are the implications of this compound's water solubility in its applications?

A6: While beneficial for certain applications, the water solubility of this compound can lead to leaching from polymer matrices [, , ]. This can impact the long-term performance and stability of the material, particularly in aqueous environments.

Q7: What role does this compound play in acetylation reactions?

A7: this compound can be acetylated to produce acetyl this compound [, ]. HZSM-5 zeolite catalysts exhibit high selectivity for acetyl this compound synthesis via acetylation of this compound with acetic anhydride [].

Q8: How does the presence of this compound influence drug release from pharmaceutical formulations?

A8: this compound, as a plasticizer in film coatings, can impact drug release by modifying the film's mechanical properties and permeability [, , ]. The level of this compound, alongside curing conditions, can be adjusted to achieve desired drug release profiles.

Q9: What strategies can mitigate the unpleasant taste of this compound in oral formulations?

A9: Incorporating masking agents like macrogol 6000, which is compatible with this compound and lacks a bitter taste, can help mitigate the unpleasant taste of this compound in oral drug formulations like lansoprazole fast-disintegrating tablets [].

Q10: How does this compound influence the stability of lansoprazole in fast-disintegrating tablets?

A10: While this compound is beneficial for improving the flexibility of enteric coatings in lansoprazole fast-disintegrating tablets, its presence can negatively impact lansoprazole stability []. This necessitates formulation strategies like multi-layered coatings to separate this compound from lansoprazole, ensuring drug stability.

Q11: What are the known toxicological effects of this compound?

A11: Studies on the toxicity of this compound and its acetylated derivatives in animals have shown that these compounds can impact the central nervous system and potentially affect blood parameters [, ]. Further research is necessary to fully elucidate potential long-term effects in humans.

Q12: Are there viable alternatives to this compound as a plasticizer?

A12: Yes, ongoing research explores alternatives to this compound, particularly in the context of phthalate-free plasticizers. Rosin-based plasticizers with varying branched chains show promise as potential alternatives with improved solvent resistance [].

Q13: What are potential future research directions for this compound?

A13: Future research can explore:

  • Developing and validating new analytical methods for accurate quantification of this compound in complex matrices [, ].
  • Investigating the long-term environmental impact and degradation pathways of this compound, along with strategies for its recycling and waste management [].
  • Further exploring the potential of this compound in novel drug delivery systems and optimizing its use in existing formulations [].

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